molecular formula C17H16N4OS B2503765 1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326014-62-4

1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2503765
CAS RN: 326014-62-4
M. Wt: 324.4
InChI Key: ZYCVZBPOIQLCQQ-UHFFFAOYSA-N
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Description

The compound “1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone” is a complex organic molecule. It contains two tolyl groups, which are functional groups related to toluene . These groups have the general formula CH3C6H4−R and are commonly found in the structure of diverse chemical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The tolyl groups are aryl groups related to toluene . The tetrazolyl group is a five-membered ring containing four nitrogen atoms and one carbon atom .

Future Directions

The future directions for research on “1-(p-tolyl)-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone” could involve exploring its potential biological activities, given that compounds containing pyrazole rings are known to exhibit a broad spectrum of such activities . Additionally, the development of efficient synthetic routes for this compound could be another area of interest .

properties

IUPAC Name

1-(4-methylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-6-8-14(9-7-12)16(22)11-23-17-18-19-20-21(17)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCVZBPOIQLCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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